Journal Name:ACS Nano
Journal ISSN:1936-0851
IF:17.1
Journal Website:http://pubs.acs.org/journal/ancac3
Year of Origin:2007
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1290
Publishing Cycle:Monthly
OA or Not:Not
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI:
10.1134/s1070428023040115
AbstractN-[2-(Cycloalk-1-en-1-yl)-6-methylphenyl]-4-methylbenzenesulfonamides reacted with 2-bromoethyl acetate to give the corresponding halogen substitution products which were hydrolyzed in alkaline medium to N-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides. The latter underwent cyclization by the action of molecular bromine to afford N-tosylbenzo[e]cycloalka[g][1,4]oxazocines with predominant aR*,R* configuration. The cyclization products in solution were slowly converted to aS*,R*-atropisomers, reaching a aR*,R*-to-aS*,R* isomer ratio of 2.7:1 or 1.4:1 in the case of cyclohexene and cyclopentene derivatives, respectively.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI:
10.1134/s1070428023030156
AbstractAn efficient one-pot three-component reaction for the synthesis of 5-[naphthalen-1(2)yl]-5H-chromeno[2,3-b]pyridine derivatives has been developed. The synthesis was achieved by reacting salicylaldehydes, 2-aminopropene-1,1,3-tricarbonitrile, and naphthols catalyzed by triethylamine under solvent-free conditions at 120°C. The reaction involves formation of two C–C bonds, one C–O bond, and one C–N bond in a single synthetic operation. The final products can be isolated by simple filtration after treatment of the reaction mixture with ethanol. This rapid one-pot reaction does not require chromatographic purification and provides the products in good yields.
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI:
10.1134/s107042802305007x
AbstractEight new N-acylhydrazones were synthesized from betulin diacetate by its low-temperature ozonolysis to obtain 3β,3,28-diacetoxyoxy-20-oxo-29-norlupan and condensation of the latter with capric, cyclohexanoic, benzoic, o-hydroxy-, p-hydroxy-, p-methoxybenzoic, isonicotinic, and nicotinic hydrazides. The synthesized compounds were tested for in vitro cytotoxic activity against a number of cancer cell lines. The derivatives of salicylic, isonicotinic, and nicotinic hydrazides showed moderate activity against HepG2 human hepatocellular carcinoma, HTC-116 human colon cancer, THP-1 leukemia, and Jurkat acute T-cell leukemia cells.
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI:
10.1134/s1070428023050172
AbstractNovel 1,3,4-oxadiazole-functionalized pyrido[2,3-d]pyrimidine derivatives were prepared starting from 2-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile, which was reacted with trifluoroacetic acid in the presence of conc. H2SO4 and further with bromoethyl acetate to obtain ethyl 2-{4-oxo-7-(thiophen-2-yl)-2,5-bis(trifluoromethyl)pyrido[2,3-d]pyrimidin-3(4H)-yl}acetate. The reaction of the latter products with hydrazine hydrate gave 2-{4-oxo-7-(thiophen-2-yl)-2,5-bis(trifluoromethyl)pyrido[2,3-d]pyrimidin-3(4H)-yl}acetohydrazide. The subsequent treatment of the products with a series of aromatic acids resulted in the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]-7-(thiophen-2-yl)-2,5-bis(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-ones and 2-aryl-5-({[7-(thiophen-2-yl)-2,5-bis(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazoles. All the synthesized final products were tested for anticancer activity against 4 human cancer cell lines: such as A549-Lung cancer (CCL-185), MCF7-Breast cancer (HTB-22), DU145-Prostate cancer (HTB-81), and HeLa-Cervical cancer (CCL-2). Some of the tested compounds showed promising anticancer activity.
ACS Nano ( IF 17.1 ) Pub Date: 2023-06-23 , DOI:
10.1134/s1070428023040036
AbstractA bromine-containing naphthoquinone–carbohydrate conjugate has been synthesized for the first time by intramolecular condensation of 6-bromo-2-methoxy-1,4-dioxo-1,4-dihydronaphthalen-3-yl tetra-O-acetylthioglucoside by the action of sodium methoxide in methanol. The heterocyclization was accompanied by substitution of the thioglucoside moiety by methoxy group, followed by the formation of regioisomeric conjugate.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI:
10.1134/s1070428023030016
AbstractThe review considers in detail methods of synthesis of thiazolo[3,2-a]pyrimidines, synthesis and chemical properties of their 2-substituted derivatives, and crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines. High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI:
10.1134/s1070428023030211
AbstractA series of novel pyrazole-integrated 1,3,4-oxadiazole derivatives have been synthesized and characterized by 1H and 13C NMR, IR, and mass spectra and elemental analyses. The synthesized compounds were docked at the active site of cyclin-dependent kinase 2 (CDK2) protein using the Glide tool of the Schrödinger Suite. The compounds were optimized based on glide score, glide energy, binding free energy (from Prime MM/GBSA), and bioavailability and compared to the reference drugs Milciclib and Trilaciclib reported as CDK2 inhibitors. The molecular docking study revealed that the synthesized compounds showed better drug likeness than the existing drugs by binding to the active site of CDK2 protein.
ACS Nano ( IF 17.1 ) Pub Date: 2023-07-24 , DOI:
10.1134/s1070428023050135
AbstractThe conversion of hydroxy polyphenylene derivatives into the corresponding thiols was studied with a view to explore the possibility to create new anisotropic nanocomposites based on organic molecules containing mercapto groups.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI:
10.1134/s1070428023030090
AbstractFirst representatives of chiral ferrocenophanes have been synthesized from bispidines. Their structure in solution has been found to be similar to the structure of previously reported achiral ferrocenophane.
ACS Nano ( IF 17.1 ) Pub Date: 2023-05-10 , DOI:
10.1134/s1070428023030053
AbstractRacemic 1-(adamantan-1-yl)propane-1,2-diamine was synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine, and its optical resolution was achieved with the use of L-malic acid. The isolated (1S,2R)-stereoisomer was derivatized with benzil, and enantiomeric purity of the resulting (2S,3R)-2-(adamantan-1-yl)-3-methyl-5,6-diphenyl-2,3-dihydropyrazine was determined by chiral HPLC. The reaction of (1S,2R)-1-(adamantan-1-yl)propane-1,2-diamine with carbon disulfide gave (4S,5R)-4-(adamantan-1-yl)-5-methylimidazolidine-2-thione whose absolute configuration was established by X-ray analysis. Racemic and optically pure (1S,2R)-1-(adamantan-1-yl)propane-1,2-diamines were used to obtain ligands and their metal complexes, and the latter were studied as catalysts in model epoxidation, Michael, and Henry reactions. Enantiodivergence was observed in the Henry reaction catalyzed by structurally related ligands.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.40 | 247 | Science Citation Index Science Citation Index Expanded | Not |
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